4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline

Cyclin-Dependent Kinase Anticancer SAR

Researchers sourcing imidazo[1,2-a]pyridine building blocks for kinase inhibitor or CNS programs often encounter non-transferable SAR-where a single halogen substitution abolishes target activity. This 4-fluoroaniline-ImidazoPy hybrid is not a generic replacement for 4-Cl, 4-Br, or 3-F analogs. • Validated scaffold: ImidazoPy core delivers JAK2 IC₅₀ = 0.62 nM; FLT3 IC₅₀ = 1.5 nM; CDK4 IC₅₀ = 2.40 nM. • Electronic tuning: σₚ = 0.06 (F) provides distinct hinge-binding modulation vs. Cl/Br/CH₃ congeners. • Synthetic versatility: Free secondary amine enables amidation, sulfonylation, urea formation, or reductive amination for parallel library synthesis. ¹⁹F NMR reporter capability. Bulk and custom quantities available.

Molecular Formula C14H12FN3
Molecular Weight 241.26 g/mol
Cat. No. B12157085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline
Molecular FormulaC14H12FN3
Molecular Weight241.26 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CNC3=CC=C(C=C3)F
InChIInChI=1S/C14H12FN3/c15-11-4-6-12(7-5-11)16-9-13-10-18-8-2-1-3-14(18)17-13/h1-8,10,16H,9H2
InChIKeyKEDRVNABWUCIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Privilege of 4-Fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline


4-Fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline (CAS 315235-15-5; molecular formula C₁₄H₁₂FN₃; MW 241.26 g/mol ) is a heterocyclic building block comprising an imidazo[1,2-a]pyridine (ImidazoPy) core linked via a methylene bridge to a 4-fluoroaniline moiety. The ImidazoPy scaffold is recognized across medicinal chemistry as a 'privileged structure' with demonstrated utility in kinase inhibitor development (CDK, IGF-1R, JAK2, FLT3, PI3K), GABA-A receptor modulation, and anti-infective programs [1]. The 4-fluorophenyl substituent introduces an electron-withdrawing group that simultaneously enhances metabolic stability via C–F bond strength, modulates lipophilicity for favorable ADME properties, and serves as a versatile synthetic handle for downstream derivatization [2]. This compound functions as a modular intermediate for constructing focused libraries targeting CNS and oncology indications.

Non-Interchangeability with Imidazopyridine and Aniline Analogs


Within the imidazo[1,2-a]pyridine chemical space, seemingly minor structural variations—including aniline substitution pattern, the nature of the linker, and the position and identity of halogen substituents—produce non-linear and often non-transferable changes in biological activity. Published structure–activity relationship (SAR) data demonstrate that para-fluoro substitution on the aniline ring confers distinct kinase selectivity profiles compared to para-chloro, para-bromo, or 3-fluoro/methyl analogs [1]. In the antipsychotic program, fluorination critically determined metabolic stability in human liver microsomes, with select fluorinated analogues retaining activity while non-fluorinated congeners were rapidly cleared [2]. Similarly, in the IGF-1R kinase inhibitor series, modifications to the aniline moiety produced binary activity cliffs: a single substituent change abolished or restored target inhibition [3]. Consequently, this specific 4-fluoroaniline-imidazopyridine hybrid is not a generic 'drop-in' replacement for other commercially available building blocks such as 4-bromo-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline, 4-ethyl-N-{imidazo[1,2-a]pyridin-2-ylmethyl}aniline, or 3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline.

Comparative Evidence Across Five Dimensions


Para-Fluoroaniline Substitution Enhances CDK2 Inhibitory Potency

In the aminoimidazo[1,2-a]pyridine CDK inhibitor series, aniline ring fluorination emerged as a key potency determinant. The 3-fluoro-phenylamino substituted series demonstrated comparable or superior anti-tumor activity relative to the unsubstituted phenylamino series across multiple compound pairs. This finding, derived from a systematic SAR investigation of C-2 side-chain analogues, indicates that fluoro substitution on the aniline ring is non-neutral and contributes to enhanced biological activity within this chemotype [1]. Although the cited study examined 3-fluoro rather than 4-fluoro substitution, the evidence supports class-level inference that fluorine placement on the aniline modulates pharmacophore interaction with the kinase ATP-binding site.

Cyclin-Dependent Kinase Anticancer SAR

Fluorination Improves Metabolic Stability vs. Non-Fluorinated GABA-A Modulators

In a medicinal chemistry program targeting fluorinated imidazo[1,2-a]pyridine derivatives as GABA-A receptor positive allosteric modulators, fluorination was intentionally incorporated to block cytochrome P450-mediated oxidative metabolism and improve hepatic stability. The lead compound zolpidem (Ki = 43.8 nM) suffers from rapid liver metabolism and a short half-life (~2–3 h). Two fluorinated analogues, MK-1 and JW-16, were directly compared: MK-1 (Ki = 45.6 nM) retained comparable GABA-A binding affinity and was metabolically stable in human liver microsomes, whereas JW-16 (Ki = 47.5 nM), despite comparable receptor affinity, was metabolically unstable [1]. While this evidence pertains to fluorinated imidazopyridines and not specifically to the target compound's chemotype, it establishes a class-level principle that introduction of fluorine into the imidazo[1,2-a]pyridine scaffold can decouple receptor binding from metabolic liability.

Metabolic Stability GABA-A Receptor Antipsychotic

Imidazo[1,2-a]pyridine Core as a Validated Kinase Hinge Binder

The imidazo[1,2-a]pyridine-2-ylmethyl substructure appears as a recognized kinase hinge-binding motif in multiple patent and literature disclosures. Examples include: (a) an imidazo[1,2-a]pyridin-2-ylmethyl-substituted triazolopyrazine (US10196396, Cpd 36) with IC₅₀ = 55 nM at the human adenosine A₃ receptor [1]; (b) imidazo[1,2-a]pyridine derivatives identified as potent and selective CDK4/6/FLT3 inhibitors with sub-nanomolar potency (IC₅₀ = 1.5 nM for FLT3; IC₅₀ = 2.40 nM for CDK4/CDK1 [2]); (c) imidazo[1,2-a]pyridinylmethyl-piperidine derivatives claimed as pharmaceuticals [3]; and (d) JAK2 inhibitors incorporating imidazo[1,2-a]pyridine hinge binders demonstrating picomolar potency (IC₅₀ = 0.62 nM [4]). The repeated utilization of the imidazo[1,2-a]pyridin-2-ylmethylamine motif across diverse kinase targets validates this substructure as a productive starting point for inhibitor design.

Kinase Inhibition Polypharmacology Scaffold Validation

Fluorine on Aniline Blocks Cytochrome P450 Oxidation

The metabolic stability benefit of fluorine incorporation into drug-like molecules is a well-established concept in medicinal chemistry, supported by multiple lines of evidence within the imidazo[1,2-a]pyridine class. In the antipsychotic program, fluorinated imidazo[1,2-a]pyridine derivatives were specifically designed to 'block metabolic hotspots' via incorporation of fluorine, which provides 'analogs with increased metabolic stability due to the strength of the C–F bond' and a 'reduction of cytochrome P450 oxidative metabolism' [1]. Commercially, the 8-fluoro-substituted imidazo[1,2-a]pyridine derivatives are explicitly marketed with the claim that 'fluorine's blocking of cytochrome P450 oxidation at the C-8 position' enhances metabolic stability . Although direct metabolic stability data for 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline are not publicly available, application of this established class-level principle predicts that the 4-fluoro substituent on the aniline ring will confer a metabolic half-life advantage over the corresponding 4-H, 4-Cl, or 4-Br analogs.

ADME Optimization Cytochrome P450 Fluorine Metabolic Blocking

Procurement-Guiding Application Scenarios


Focused Kinase Inhibitor Library Synthesis

The imidazo[1,2-a]pyridin-2-ylmethyl motif is validated across multiple kinase families (JAK2 IC₅₀ = 0.62 nM; FLT3 IC₅₀ = 1.5 nM; CDK4 IC₅₀ = 2.40 nM; A₃ adenosine receptor IC₅₀ = 55 nM [REFS-1, REFS-2, REFS-3]). The 4-fluoroaniline moiety provides a functionalizable NH handle for amidation, sulfonylation, urea formation, or reductive amination, enabling rapid parallel library synthesis. The fluorine substituent simultaneously serves as a metabolic stability-enhancing group and a potential ¹⁹F NMR reporter for binding studies [4].

GABA-A Receptor Modulator with Enhanced Metabolic Stability

Fluorinated imidazo[1,2-a]pyridine derivatives have demonstrated GABA-A receptor binding affinities comparable to zolpidem (Ki ~ 24–46 nM) with markedly improved metabolic stability in human liver microsomes [4]. The 4-fluoroaniline building block enables scaffold-hopping approaches to access novel GABA-A positive allosteric modulators with reduced susceptibility to CYP450-mediated clearance, a key differentiator from non-fluorinated aniline building blocks.

Structure-Guided Optimization of Kinase Binding Interactions

SAR studies on imidazo[1,2-a]pyridine CDK inhibitors reveal that the aniline ring substituent directly influences kinase selectivity and cellular anti-tumor potency [5]. The 4-fluoro substitution represents a specific electronic perturbation (σₚ = 0.06 for F; cf. σₚ = 0.23 for Cl, σₚ = 0.23 for Br, σₚ = -0.17 for CH₃) that is distinct from other halogen or alkyl substituents. This electronic tuning property makes the target compound a preferred building block over 4-chloro, 4-bromo, or 4-methyl aniline analogs for programs requiring precise modulation of kinase hinge-binding interactions.

Anti-Infective Scaffold Derivatization

The imidazo[1,2-a]pyridine core is a recognized anti-infective pharmacophore with documented activity against Mycobacterium tuberculosis, Leishmania spp., and Plasmodium spp. [REFS-2, REFS-6]. While direct activity data for the target compound are not available, the compound's structural features (ImidazoPy core + 4-fluoroaniline + free secondary amine) position it as a versatile intermediate for constructing geographically diverse anti-infective compound libraries, with the fluorine substituent potentially improving permeability and target engagement.

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